molecular formula C17H18F2N6O B4676209 2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol

2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol

Cat. No. B4676209
M. Wt: 360.4 g/mol
InChI Key: FPOAYVMMFHFLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol is a useful research compound. Its molecular formula is C17H18F2N6O and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15101554 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

Future research on this compound could involve exploring its potential biological activity, given the presence of functional groups that are often found in biologically active compounds .

Mechanism of Action

Target of Action

The compound, 2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol, is a derivative of pyrazolo[3,4-d]pyrimidine . It has been identified as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the progression from the G1 phase to the S phase . This effectively halts cell division, making it a potential therapeutic agent for diseases characterized by uncontrolled cell proliferation, such as cancer .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway. Under normal conditions, CDK2 binds to cyclin E or cyclin A, allowing the cell to progress from the G1 phase to the S phase. When the compound inhibits cdk2, this progression is halted, leading to cell cycle arrest .

Pharmacokinetics

Its structural similarity to voriconazole, a well-known antifungal drug , suggests it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation due to cell cycle arrest . This can lead to apoptosis, or programmed cell death, in the affected cells . This makes the compound a potential candidate for the development of new anticancer drugs .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and distribution within the body Additionally, the compound’s stability under different pH conditions can impact its effectiveness and shelf-life

properties

IUPAC Name

2-[4-[1-(3,4-difluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N6O/c18-14-2-1-12(9-15(14)19)25-17-13(10-22-25)16(20-11-21-17)24-5-3-23(4-6-24)7-8-26/h1-2,9-11,26H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOAYVMMFHFLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol
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2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol
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2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol
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2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol
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2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol
Reactant of Route 6
2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.